3-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Description
3-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C22H21N5O2S2 and its molecular weight is 451.56. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Research has demonstrated that novel series of 3-benzyl-substituted-4(3H)-quinazolinones exhibit significant in vitro antitumor activity. These compounds have shown broad spectrum antitumor activity, with some being 1.5–3.0-fold more potent than the positive control 5-FU. Molecular docking studies suggest their mechanism of action involves inhibition of key enzymes like EGFR-TK and B-RAF kinase, indicating potential applications in cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).
Psychotropic, Anti-inflammatory, and Antimicrobial Activity
A series of new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives exhibited marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects against tumor cell lines. Some compounds also demonstrated antimicrobial action, offering insights into the development of new therapeutics with multi-faceted biological activities (A. Zablotskaya et al., 2013).
Anticonvulsant and Antimicrobial Activities
The synthesis of novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones has revealed compounds with broad-spectrum activity against various bacteria and fungi, as well as potent anticonvulsant activity. This research contributes to the development of new therapeutic agents for the treatment of epilepsy and infectious diseases (A. Rajasekaran et al., 2013).
Analgesic Activity
Studies have also explored the synthesis of pyrazoles and triazoles bearing a quinazoline moiety, with some compounds displaying significant analgesic activity. This research area opens up potential avenues for developing new analgesic drugs (H. Saad et al., 2011).
Eco-friendly Synthesis
An eco-friendly protocol for synthesizing novel derivatives involving one-pot C–C and C–N bond-forming strategies in water has been developed, highlighting the importance of green chemistry in medicinal chemistry research. Such methods contribute to the sustainable development of new pharmaceuticals with reduced environmental impact (Maruti B. Yadav et al., 2020).
Properties
IUPAC Name |
3-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S2/c1-25-19(13-27-17-10-4-5-11-18(17)31-22(27)29)23-24-21(25)30-14-20(28)26-12-6-8-15-7-2-3-9-16(15)26/h2-5,7,9-11H,6,8,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWUZDOGTJSBQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2CCCC3=CC=CC=C32)CN4C5=CC=CC=C5SC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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